acetoacetil-CoA

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Acetoacetyl-CoA has numerous applications in scientific research:

Mecanismo De Acción

Target of Action

Acetoacetyl-CoA, also known as Acetoacetyl coenzyme A, interacts with several targets in the body. Its primary targets include enzymes such as Hydroxyacyl-coenzyme A dehydrogenase , Acetyl-CoA acetyltransferase , and Short-chain specific acyl-CoA dehydrogenase . These enzymes play crucial roles in various metabolic processes, including the breakdown of fatty acids and the synthesis of cholesterol.

Mode of Action

Acetoacetyl-CoA interacts with its targets to facilitate various biochemical reactions. For instance, it is acted upon by HMG-CoA synthase to form HMG-CoA , a critical intermediate in the mevalonate pathway . This pathway is essential for the biosynthesis of cholesterol, a vital component of cell membranes.

Biochemical Pathways

Acetoacetyl-CoA is involved in several biochemical pathways. It is a precursor of HMG-CoA in the mevalonate pathway , which is essential for cholesterol biosynthesis . It also plays a similar role in the ketone bodies synthesis (ketogenesis) pathway of the liver . In the ketone bodies digestion pathway, it is no longer associated with having HMG-CoA as a product or as a reactant .

Pharmacokinetics

It is known that acetoacetyl-coa is a small molecule and is likely to be distributed throughout the body’s tissues .

Result of Action

The action of Acetoacetyl-CoA results in the production of various biomolecules. For instance, it is involved in the synthesis of cholesterol and ketone bodies . It also reacts with NADPH-dependent acetoacetyl-coenzyme A reductase , also known as PhaB, in a pathway that produces polyester polyhydroxyalkanoate (PHA) .

Action Environment

The action of Acetoacetyl-CoA can be influenced by various environmental factors. For instance, the presence of other metabolites, such as acetyl-CoA, can affect its function . Additionally, the activity of Acetoacetyl-CoA can be influenced by the physiological state of the organism, such as nutrient availability and metabolic demand .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Acetoacetyl-CoA is synthesized from acetyl-CoA through a Claisen condensation reaction. This reaction involves the enolate form of one acetyl-CoA molecule reacting with another acetyl-CoA molecule, catalyzed by thiolase enzymes .

Industrial Production Methods: Industrial production of acetoacetyl-CoA typically involves biotechnological methods using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes, such as thiolase, to catalyze the formation of acetoacetyl-CoA from acetyl-CoA .

Types of Reactions:

Reduction: It can be reduced to ®-3-hydroxybutyryl-CoA by NADPH-dependent acetoacetyl-coenzyme A reductase.

Common Reagents and Conditions:

Oxidation: NADPH and acetoacetyl-coenzyme A reductase are commonly used in oxidation reactions.

Reduction: NADPH and acetoacetyl-coenzyme A reductase are also used in reduction reactions.

Substitution: Acetyl-CoA and HMG-CoA synthase are used in substitution reactions to form HMG-CoA.

Major Products:

®-3-hydroxybutyryl-CoA: Formed through reduction reactions.

HMG-CoA: Formed through substitution reactions in the mevalonate pathway.

Comparación Con Compuestos Similares

Acetyl-CoA: A precursor to acetoacetyl-CoA, involved in numerous metabolic pathways.

HMG-CoA: Formed from acetoacetyl-CoA in the mevalonate pathway.

®-3-hydroxybutyryl-CoA: Formed from the reduction of acetoacetyl-CoA.

Uniqueness: Acetoacetyl-CoA is unique due to its dual role in both the mevalonate pathway for cholesterol biosynthesis and the ketogenesis pathway for energy production . Its ability to participate in multiple types of reactions, including oxidation, reduction, and substitution, further highlights its versatility and importance in metabolic processes .

Propiedades

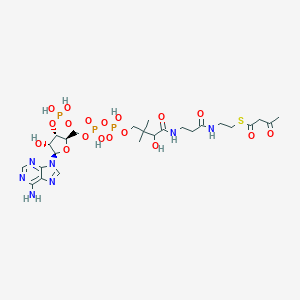

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxobutanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N7O18P3S/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFDKHTZOUZBOS-CITAKDKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931292 | |

| Record name | S-Acetoacetylcoenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

851.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetoacetyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1420-36-6 | |

| Record name | Acetoacetyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetyl coa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001420366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoacetyl-CoA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Acetoacetylcoenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-acetoacetylcoenzyme A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetoacetyl-CoA | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001484 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

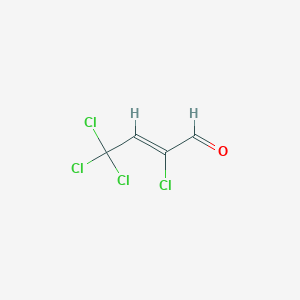

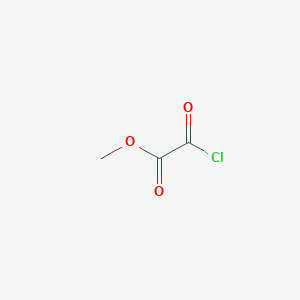

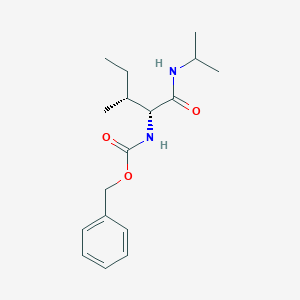

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

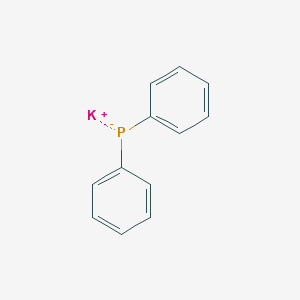

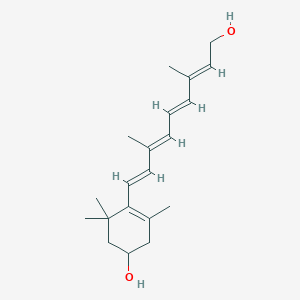

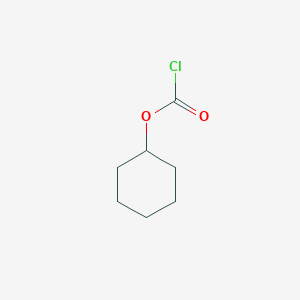

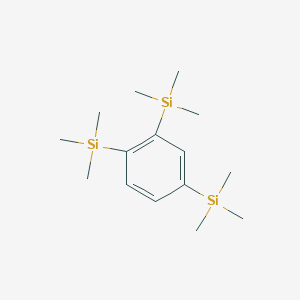

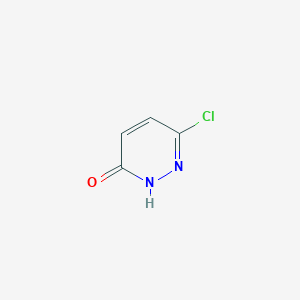

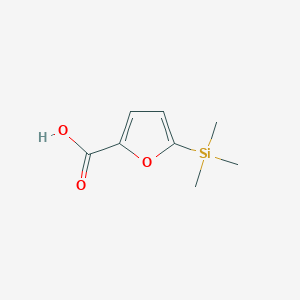

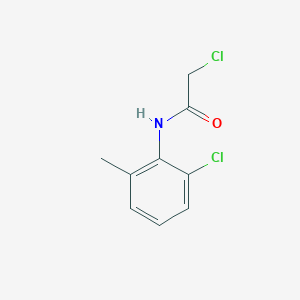

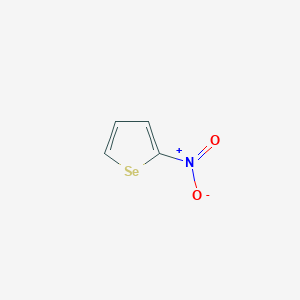

Feasible Synthetic Routes

Q1: How does acetoacetyl-CoA interact with Hydroxymethylglutaryl-CoA synthase (HMG-CoA synthase) and what are the downstream effects?

A1: Acetoacetyl-CoA acts as a substrate for HMG-CoA synthase, binding to the enzyme's active site. [] This interaction initiates the condensation reaction with acetyl-CoA, ultimately leading to the formation of HMG-CoA, a precursor for cholesterol and isoprenoid biosynthesis. [] Interestingly, acetoacetyl-CoA also exhibits substrate inhibition of HMG-CoA synthase at higher concentrations, competing with acetyl-CoA. [] This suggests a regulatory role for acetoacetyl-CoA in cholesterol synthesis. [] Studies in avian enzymes propose that histidine 264 (H264) in HMG-CoA synthase interacts with the carbonyl oxygen of the acetoacetyl-CoA thioester, potentially anchoring the substrate for catalysis. []

Q2: What role does acetoacetyl-CoA play in regulating fatty acid oxidation?

A2: Acetoacetyl-CoA can act as a feedback inhibitor of enoyl-CoA hydratase (crotonase), a key enzyme in the fatty acid β-oxidation pathway. [] This inhibition is attributed to the enolate form of acetoacetyl-CoA, which competes with crotonyl-CoA for the enzyme's active site. [] This interaction highlights a regulatory mechanism where increased acetoacetyl-CoA levels can downregulate fatty acid oxidation. []

Q3: Can acetoacetyl-CoA be utilized by pathways other than those involving CoA-transferases?

A3: Research on Desulfococcus biacutus suggests that acetoacetyl-CoA can be formed from acetone without involving CoA-transferases or CoA ligases. [] This process is proposed to occur via a carboxylation reaction followed by activation to acetoacetyl-CoA, without a free intermediate. []

Q4: What is the molecular formula and weight of acetoacetyl-CoA?

A4: While not explicitly stated in the provided research, acetoacetyl-CoA's molecular formula is C25H40N7O18P3S, and its molecular weight is 851.6 g/mol.

Q5: How can spectroscopic techniques be used to study acetoacetyl-CoA?

A5: Resonance Raman (RR) spectroscopy has been instrumental in understanding the interaction of acetoacetyl-CoA with enzymes like medium-chain acyl-CoA dehydrogenase (MCAD). [, ] By analyzing the RR spectra, researchers have confirmed the formation of charge-transfer complexes between the enzyme's flavin cofactor and acetoacetyl-CoA, providing insights into the substrate activation mechanism. [, ] 13C-NMR spectroscopy has also been utilized to study the changes in the electronic environment of acetoacetyl-CoA's carbon atoms upon binding to MCAD. [] These studies indicate that acetoacetyl-CoA adopts an enolate form when bound to the enzyme, suggesting a mechanism for substrate activation. []

Q6: What are the key enzymes that utilize acetoacetyl-CoA as a substrate?

A6: Several enzymes utilize acetoacetyl-CoA, playing critical roles in various metabolic pathways. Some examples include:

Q7: How does the kinetic mechanism of acetoacetyl-CoA thiolase contribute to its regulatory role?

A7: Acetoacetyl-CoA thiolase exhibits a ping-pong kinetic mechanism, involving the formation of a covalent acetyl-enzyme intermediate. [, ] This mechanism, along with the enzyme's susceptibility to inhibition by CoA and acetoacetyl-CoA, suggests intricate regulation. [, ] In the direction of acetoacetyl-CoA synthesis, CoA acts as a substrate inhibitor, competing with acetoacetyl-CoA. [] Conversely, in the direction of acetoacetyl-CoA cleavage, acetoacetyl-CoA can exhibit substrate inhibition, particularly in the absence of CoA. [] These regulatory features highlight the enzyme's role in maintaining cellular CoA and acetyl-CoA balance.

Q8: How does potassium ion concentration affect the activity of mitochondrial acetoacetyl-CoA thiolase (T2)?

A8: T2 displays a unique activation by potassium ions (K+). [] Kinetic studies have shown that increasing K+ concentration enhances T2's catalytic efficiency in degrading both acetoacetyl-CoA and 2-methylacetoacetyl-CoA. [] Structural analyses of human T2 reveal that K+ binds near the CoA binding site and the catalytic site, leading to the stabilization of crucial loops involved in substrate binding and catalysis. [] This interaction underscores the importance of potassium ions for optimal T2 activity.

Q9: How does acetoacetyl-CoA affect insulin secretion in pancreatic beta cells?

A9: Acetoacetyl-CoA plays a significant role in glucose-stimulated insulin secretion (GSIS). [] In pancreatic beta cells, acetoacetyl-CoA is synthesized from glucose and leucine in the mitochondria. [] It is then transferred to the cytosol, where it is converted to other short-chain acyl-CoAs, contributing to GSIS. [] Knockdown studies targeting acetoacetyl-CoA synthetase, a key enzyme in the cytosolic formation of acetoacetyl-CoA, resulted in partial inhibition of GSIS. [] This finding suggests that the cytosolic pool of acetoacetyl-CoA is crucial for optimal insulin secretion. []

Q10: What is the role of acetoacetyl-CoA in proinflammatory macrophage activation?

A10: Research indicates that acetoacetyl-CoA, derived from fatty acid synthase (FASN) activity, is essential for lipopolysaccharide-induced TLR4-mediated macrophage activation. [] Interestingly, the role of acetoacetyl-CoA in this context appears to be independent of its function in palmitate synthesis. [] Instead, acetoacetyl-CoA promotes cholesterol production, which is essential for TLR4 recruitment to lipid rafts and subsequent signal transduction. [] This study highlights a previously unrecognized link between FASN, cholesterol synthesis, and TLR4 signaling in macrophages during inflammation. []

Q11: How is acetoacetyl-CoA typically measured in biological samples?

A11: Acetoacetyl-CoA levels can be measured using various techniques, including:

Q12: What are some of the key historical milestones in the research of acetoacetyl-CoA?

A12: Early research on acetoacetyl-CoA focused on its role in ketone body metabolism and fatty acid oxidation. [, , ] The discovery of acetoacetyl-CoA thiolase and its ping-pong kinetic mechanism was a major milestone in understanding the regulation of these pathways. [, ] Later, the involvement of acetoacetyl-CoA in cholesterol and isoprenoid biosynthesis through the mevalonate pathway broadened its metabolic significance. [, , ] More recently, research has uncovered the role of acetoacetyl-CoA in diverse cellular processes, such as GSIS in pancreatic beta cells [] and proinflammatory macrophage activation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole](/img/structure/B108287.png)